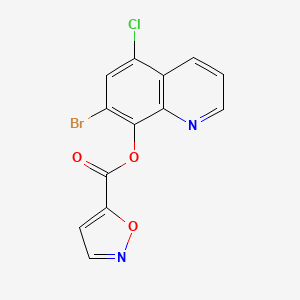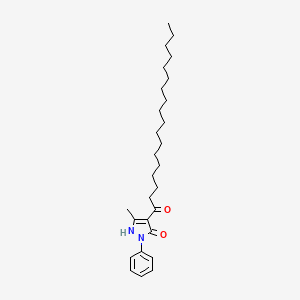
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 2-chloro-4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chloro-4-nitroaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include:
Solvent: Common solvents include acetic acid or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
化学反应分析
Types of Reactions
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 1-(2-Amino-4-chlorophenyl)pyrrolidine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
科学研究应用
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2-one: Similar structure but lacks the second carbonyl group.
1-(2-Chloro-4-nitrophenyl)pyrrolidine: Lacks the carbonyl groups entirely.
1-(2-Chloro-4-nitrophenyl)pyrrole: Contains a five-membered ring but with different electronic properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the nitro and chloro substituents on the phenyl ring, combined with the pyrrolidine-2,5-dione scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
35581-03-4 |
|---|---|
分子式 |
C10H7ClN2O4 |
分子量 |
254.62 g/mol |
IUPAC 名称 |
1-(2-chloro-4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-5-6(13(16)17)1-2-8(7)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2 |
InChI 键 |
QSKTXKNNHJPBFA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)
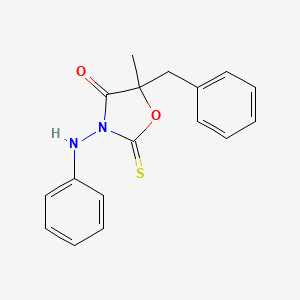


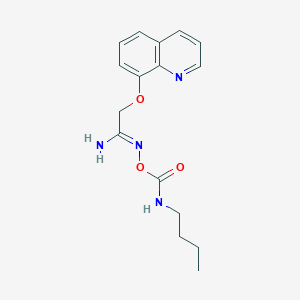
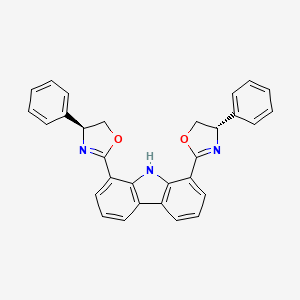
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
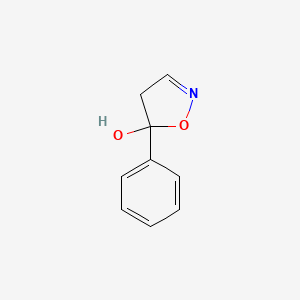
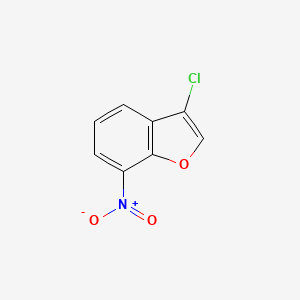
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)

![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
